2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15820761
InChI: InChI=1S/C9H7F2NO2S/c1-15-6-4-2-3-5-7(6)12-9(13-5)14-8(10)11/h2-4,8H,1H3
SMILES:
Molecular Formula: C9H7F2NO2S
Molecular Weight: 231.22 g/mol

2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole

CAS No.:

Cat. No.: VC15820761

Molecular Formula: C9H7F2NO2S

Molecular Weight: 231.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole -

Specification

Molecular Formula C9H7F2NO2S
Molecular Weight 231.22 g/mol
IUPAC Name 2-(difluoromethoxy)-4-methylsulfanyl-1,3-benzoxazole
Standard InChI InChI=1S/C9H7F2NO2S/c1-15-6-4-2-3-5-7(6)12-9(13-5)14-8(10)11/h2-4,8H,1H3
Standard InChI Key RJISZVDKAJKBBD-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC2=C1N=C(O2)OC(F)F

Introduction

2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family. It is characterized by the presence of a difluoromethoxy group and a methylthio substituent, which confer unique chemical and biological properties. This compound has garnered significant attention in medicinal chemistry due to its potential applications in developing pharmaceutical agents with anticancer and antimicrobial properties.

Synthesis Methods

The synthesis of 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with difluoromethoxy-substituted aldehydes under acidic conditions. Common methods include:

  • Cyclization Reaction: This involves reacting 2-aminophenols with difluoromethoxy-substituted aldehydes in the presence of a catalyst.

  • Solvent Choice: Solvents such as ethanol are frequently used in these syntheses to optimize yield and purity.

Biological Activity and Applications

2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Its potential applications include:

  • Anticancer Properties: The compound's ability to interact with specific enzymes and receptors suggests potential anticancer effects.

  • Antimicrobial Properties: Similar compounds in the benzoxazole family have shown antimicrobial activity, indicating a possible application in this area.

Interaction Studies

Interaction studies focus on understanding the mechanism of action at the molecular level. Preliminary research suggests that 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole interacts with specific enzymes and receptors, which is crucial for assessing its therapeutic potential.

Comparison with Similar Compounds

Several compounds exhibit structural similarities to 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole, each possessing unique properties:

Compound NameKey FeaturesUnique Properties
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazoleBenzimidazole structure with difluoromethoxy groupUsed in drug synthesis for gastrointestinal disorders
6-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazoleSimilar structure but with additional methylthio groupKnown for antimicrobial properties
2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehydeBenzoxazole ring with carboxaldehydeExhibits distinct chemical reactivity due to aldehyde group
2-Methoxybenzo[d]oxazoleLacks difluoromethoxy groupAffects lipophilicity
2-Ethoxybenzo[d]oxazoleSimilar structure but varies in functional groupsDifferent solubility characteristics

The uniqueness of 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole lies in its combination of both difluoromethoxy and methylthio groups, which confer distinct chemical and biological properties.

Future Research Directions

Future research should focus on further elucidating the biological activities of 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole and exploring its potential therapeutic applications. This includes detailed studies on its interaction with biological targets and its efficacy in preclinical models. Additionally, optimizing synthesis methods to improve yield and purity will be essential for advancing its development as a pharmaceutical agent.

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